molecular formula C8H6Br2F2 B13900116 1-Bromo-2-(1-bromoethyl)-3,5-difluorobenzene

1-Bromo-2-(1-bromoethyl)-3,5-difluorobenzene

Katalognummer: B13900116
Molekulargewicht: 299.94 g/mol
InChI-Schlüssel: UOVZJGUYXSXTIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-(1-bromoethyl)-3,5-difluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with two bromine atoms and two fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(1-bromoethyl)-3,5-difluorobenzene can be synthesized through a multi-step process involving the bromination of 2-(1-bromoethyl)-3,5-difluorobenzene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-(1-bromoethyl)-3,5-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups, under appropriate conditions.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes in the presence of strong bases like potassium tert-butoxide.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium hydroxide or sodium methoxide in polar solvents like ethanol or dimethyl sulfoxide.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate in aqueous or acidic conditions.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Elimination: Formation of alkenes.

    Oxidation: Formation of ketones or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(1-bromoethyl)-3,5-difluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(1-bromoethyl)-3,5-difluorobenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, with the base abstracting a proton and the bromine atom leaving the molecule.

Vergleich Mit ähnlichen Verbindungen

  • 1-Bromo-2-(bromomethyl)benzene
  • 1-Bromo-2-(trifluoromethylthio)benzene
  • 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene

Uniqueness: 1-Bromo-2-(1-bromoethyl)-3,5-difluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties

Eigenschaften

Molekularformel

C8H6Br2F2

Molekulargewicht

299.94 g/mol

IUPAC-Name

1-bromo-2-(1-bromoethyl)-3,5-difluorobenzene

InChI

InChI=1S/C8H6Br2F2/c1-4(9)8-6(10)2-5(11)3-7(8)12/h2-4H,1H3

InChI-Schlüssel

UOVZJGUYXSXTIA-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=C(C=C1Br)F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.